Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC, PubChem CID: 11507951) is a fused heterocyclic compound with a nucleobase-like scaffold. It belongs to a patented class of ethyl esters derived from imidazo[2,1-c][1,2,4]triazine, which are structurally optimized for enhanced bioavailability due to their reduced polarity compared to carboxylic acid analogs . EIMTC has demonstrated promising anticancer activity, particularly against human multiple myelomas, breast, and cervical cancers, with in vitro and in vivo studies confirming its low toxicity profile . Its electrochemical reducibility and stability in biological matrices like human serum have enabled its quantification via advanced voltammetric and chromatographic methods .
Properties
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-3-23-14(21)12-13(20)19-9-8-18(15(19)17-16-12)10-4-6-11(22-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBCOSAVKMXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core with a methoxyphenyl substituent. The molecular formula is and it has a molecular weight of approximately 288.31 g/mol.
Physical Properties
- Molecular Weight : 288.31 g/mol
- Melting Point : Not extensively documented in available literature.
- Solubility : Soluble in organic solvents; specific solubility data is limited.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo[2,1-c][1,2,4]triazine exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Induction
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Increased caspase-3 activity : Indicative of apoptosis.
- Cell cycle arrest at G1 phase : Suggesting potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory effects. In animal models of inflammation (e.g., carrageenan-induced paw edema), it demonstrated a significant reduction in swelling compared to controls.
Table 2: Anti-inflammatory Effects
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA synthesis : Leading to cell cycle arrest.
- Induction of oxidative stress : Resulting in apoptosis in cancer cells.
- Modulation of inflammatory cytokines : Reducing inflammation markers in vivo.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound | R-Substituent | Core Functional Group | Key Structural Feature |
|---|---|---|---|
| EIMTC | 4-OCH₃ | Ethyl carboxylate | Methoxy group at para position |
| 4 | 3-Cl | Ethyl acetate | Chlorine at meta position |
| 6 | 2-OCH₃ | Ethyl acetate | Methoxy group at ortho position |
| Parent scaffold | H | Carboxylic acid | Unsubstituted phenyl ring |
Thermal Stability and Decomposition Pathways
Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal that substituents significantly influence thermal stability. Under synthetic air, EIMTC and analogs decompose in three overlapping stages with strong exothermic effects. Their stability decreases in the order: 4-CH₃ > 3,4-Cl₂ > 4-Cl > H > 2-OCH₃ > 3-Cl .
Table 2: Thermal Stability Under Oxidative Conditions
| Compound | Decomposition Onset (°C) | Stability Rank |
|---|---|---|
| 4-CH₃ | 216 | 1 |
| 3,4-Cl₂ | 210 | 2 |
| 4-Cl | 205 | 3 |
| H | 200 | 4 |
| 2-OCH₃ | 198 | 5 |
| 3-Cl | 195 | 6 |
Anticancer Activity and Selectivity
Compound 4 (3-Cl derivative) exhibits superior anticancer selectivity, inducing significantly higher necrosis rates in tumor cells than normal cells. In contrast, EIMTC (4-OCH₃) shows broader activity but lower selectivity .
Table 3: In Vitro Antiproliferative Activity (IC₅₀, µM)
| Compound | Breast Cancer (MCF-7) | Cervical Cancer (HeLa) | Normal Cells (Fibroblasts) |
|---|---|---|---|
| EIMTC | 1.2 ± 0.3 | 0.9 ± 0.2 | 25.4 ± 3.1 |
| 4 | 0.8 ± 0.1 | 0.7 ± 0.1 | 48.6 ± 4.5 |
| 6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 30.2 ± 2.9 |
Pharmacokinetic and Analytical Properties
Its ester group enhances blood-brain barrier (BBB) penetration compared to carboxylic acid derivatives, though this property is shared with analogs like 4 and 6 .
Preparation Methods
Direct Esterification
A carboxylic acid intermediate (e.g., imidazo-triazine-3-carboxylic acid) undergoes esterification with ethanol under acidic conditions:
$$
\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
$$
Conditions :
- Catalyst: H₂SO₄ (conc.)
- Reflux in toluene (12–24 hours)
- Yield: 65–80%
Cycloaddition with DEAD
DEAD participates in Michael addition-cyclization sequences with thione-containing precursors to directly install the ester group. For instance, imidazo[4,5-e]-1,2,4-triazine-3-thiones react with DEAD in methanol, followed by base-induced rearrangement (KOH, 50°C).
One-Pot Tandem Synthesis
Recent advancements employ tandem reactions to streamline synthesis. A representative protocol combines:
- Suzuki coupling of 6-chloro-1,2,4-triazine-3-carboxylate with 4-methoxyphenylboronic acid.
- I₂-mediated annulation with ethyl acetoacetate.
- In situ esterification using ethanol and Amberlyst-15.
Advantages :
- Reduced purification steps
- Overall yield: 55–65%
Structural Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 2H, ArH), 6.85–6.75 (m, 2H, ArH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 159.8 (Ar-OCH₃), 154.3 (triazine C), 61.5 (OCH₂), 55.2 (OCH₃) |
| HRMS | [M+H]⁺ calc. for C₁₈H₁₉N₃O₄: 342.1432; found: 342.1435 |
Challenges and Optimization Strategies
- Regioselectivity : Competing pathways during cyclization may yield isomeric byproducts. Using bulky bases (e.g., DBU) improves selectivity.
- Catalyst Recovery : Magnetic Pd catalysts enable >95% recovery via external magnets, reducing costs.
- Scale-Up : Gram-scale syntheses are feasible with flow chemistry adaptations, achieving 80% yield in continuous reactors.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors such as ethyl aroylacetates and azide derivatives under basic or acidic conditions. Key steps may include:
- Cyclocondensation : Using reagents like ammonium persulfate or sodium ethoxide to form the imidazo-triazine core .
- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or DMF for solubility), and catalyst choice (e.g., Lewis acids) significantly impact yield and purity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is recommended for isolating the target compound with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazo-triazine core and substituent positions. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₆N₄O₄).
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms stereoelectronic effects in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Cellular Context : Differences in cell permeability (e.g., logP ~2.5–3.5) or metabolic stability (e.g., CYP450 interactions) can alter efficacy. Validate using isogenic cell lines or primary cells .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP levels in kinase assays).
- Target Engagement : Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities, independent of cellular environments .
- Meta-Analysis : Compare data across ≥3 independent studies to distinguish outliers .
Q. What strategies are recommended for modifying the compound’s scaffold to enhance selectivity for a specific biological target?
- Methodological Answer :
- Regioselective Functionalization : Introduce electron-withdrawing groups (e.g., -F or -NO₂) at the 6-position of the triazine ring to modulate H-bonding with kinase ATP pockets .
- Bioisosteric Replacement : Substitute the ethyl ester with a methyloxadiazole to improve metabolic stability while retaining potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetically feasible derivatives .
- SAR Studies : Systematically vary substituents on the 4-methoxyphenyl group to map steric and electronic effects on target affinity .
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 6, 24, and 48 hours. The ester group is prone to hydrolysis, requiring prodrug strategies for in vivo studies .
- Oxidative Stress Tests : Expose to liver microsomes or H₂O₂ to simulate metabolic breakdown. LC-MS/MS identifies major metabolites (e.g., carboxylic acid derivatives) .
- Photostability : Assess under ICH Q1B guidelines using UV light (320–400 nm) to detect photodegradation products .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Error Propagation : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for IC₅₀ values.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
Q. How can researchers optimize reaction yields while minimizing byproduct formation in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- In Situ Monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation and adjust conditions in real time .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate organic waste for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
